13-cis Acitretin-d3 O-β-D-Glucuronide
CAS No.:
Cat. No.: VC0208487
Molecular Formula: C₂₇H₃₁D₃O₉
Molecular Weight: 505.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₇H₃₁D₃O₉ |
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Molecular Weight | 505.57 |
Introduction
Chemical Structure and Properties
13-cis Acitretin-d3 O-β-D-Glucuronide is a glucuronide derivative of 13-cis-acitretin, incorporating deuterium labeling at the methoxy group. The compound has a complex structure characterized by the following properties:
Property | Value |
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Chemical Formula | C₂₇H₃₄O₉ |
Molecular Weight | 505.6 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Synonyms | Isoacitretin-d3 Glucuronide, (Z,E,E,E)-1-[9-[4-(Methoxy-d3)-2,3,6-triMethylphenyl]-3,7-diMethyl-2,4,6,8-nonatetraenoate] β-D-Glucopyranuronic Acid |
CAS Number | Not specifically assigned in available literature |
The compound consists of the parent 13-cis Acitretin-d3 molecule (molecular weight: 329.4 g/mol) conjugated with glucuronic acid through an O-linkage. The deuterium labeling occurs specifically at the methoxy group, replacing the three hydrogen atoms with deuterium atoms, which provides distinct analytical advantages in metabolism studies .
Origin and Metabolic Pathway
Parent Compound
13-cis Acitretin-d3 O-β-D-Glucuronide is derived from acitretin, a second-generation systemic retinoid used primarily in the treatment of psoriasis. Acitretin belongs to the retinoid class of compounds, which are natural and synthetic derivatives related to vitamin A that influence various physiological processes, including:
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Regulation of immune system function
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Cellular growth, differentiation, and proliferation
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Embryonic development
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Immunologic anti-inflammatory actions
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Apoptosis induction
Metabolic Formation
The formation of 13-cis Acitretin-d3 O-β-D-Glucuronide occurs through a two-stage metabolic process:
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Isomerization: Acitretin first undergoes isomerization to form 13-cis Acitretin (isoacitretin)
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Glucuronidation: The 13-cis metabolite subsequently undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes in the liver, resulting in the formation of 13-cis Acitretin O-β-D-glucuronide
In the deuterated version (13-cis Acitretin-d3 O-β-D-Glucuronide), the parent compound contains deuterium labels at the methoxy group, which are retained through the metabolic process .
Pharmacokinetics and Metabolism
Absorption and Distribution
While specific pharmacokinetic data for 13-cis Acitretin-d3 O-β-D-Glucuronide is limited, the pharmacokinetics of its parent compounds provide valuable insights:
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Acitretin is generally administered with food, reaching peak plasma concentration in 2.7 hours (range 2 to 5 hours)
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It is highly protein-bound (99.9%), limiting its distribution
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The 13-cis metabolite (isoacitretin) has been detected in suction blister fluid at concentrations lower than plasma levels, indicating limited tissue distribution
Metabolism and Elimination
The metabolic pathway of acitretin involves several key steps relevant to the formation of 13-cis Acitretin-d3 O-β-D-Glucuronide:
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Initial metabolism involves isomerization to 13-cis-acitretin (isoacitretin)
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Subsequent glucuronidation occurs primarily in the liver via UDP-glucuronosyltransferase enzymes
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The resulting glucuronide derivatives, including 13-cis Acitretin O-β-D-glucuronide, are eliminated in the bile and through the kidneys as soluble metabolites
A study of 12 patients with severe psoriasis treated with 30 mg acitretin daily for 6 months revealed significant pharmacokinetic parameters for the 13-cis metabolite. After cessation of therapy, the terminal elimination half-life of the 13-cis-metabolite varied between 36.5 and 249.4 hours, with a mean of 119.4 ± 73.4 hours (SD). This extended half-life has important implications for the persistence of metabolites in the body .
Analytical Methods and Characterization
Structural Characterization
13-cis Acitretin-d3 O-β-D-Glucuronide can be characterized using several advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy - Provides detailed structural information about the compound, including confirmation of deuterium incorporation
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Mass Spectrometry (MS) - Enables precise molecular weight determination and fragmentation pattern analysis
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Liquid Chromatography-Mass Spectrometry (LC-MS) - Allows for separation and identification of the compound in complex biological matrices
Deuterium Labeling Significance
The incorporation of deuterium (²H) atoms at the methoxy position offers several advantages in pharmacokinetic and metabolic studies:
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Provides a distinct mass shift that can be readily detected by mass spectrometry
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Enables differentiation from endogenous metabolites
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Facilitates quantification in complex biological matrices
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Allows for more accurate tracing of metabolic pathways and elimination routes
Research Applications
Pharmacokinetic Studies
13-cis Acitretin-d3 O-β-D-Glucuronide serves as a valuable tool in pharmacokinetic research:
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Used as an internal standard for quantification of acitretin metabolites in biological samples
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Enables precise tracking of glucuronidation pathways and excretion routes
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Facilitates bioavailability studies of acitretin and related compounds
Drug-Drug Interaction Studies
Research indicates that acitretin exhibits inhibitory effects towards UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, with a Ki value of approximately 3.5 μM. This inhibition potential has implications for drug-drug interactions affecting glucuronidation pathways, which may influence the formation of metabolites such as 13-cis Acitretin-d3 O-β-D-Glucuronide .
A study examining acitretin's inhibitory effects on various UGT isoforms found the following inhibition percentages:
UGT Isoform | Inhibition Percentage |
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UGT1A1 | 17.1% |
UGT1A6 | 21.6% |
UGT1A9 | 63.1% |
UGT2B7 | -10.1% |
These findings are significant for understanding potential interactions affecting the metabolism and clearance of acitretin and its metabolites, including 13-cis Acitretin-d3 O-β-D-Glucuronide .
Dermatological Research
13-cis Acitretin-d3 O-β-D-Glucuronide has been investigated for its role in understanding the mechanisms of action in dermatological treatments, particularly for:
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Psoriasis therapy mechanisms
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Severe acne treatment pathways
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Toxicology studies assessing the long-term effects of retinoid therapy
Analytical Applications in Therapeutic Monitoring
Monitoring Retinoid Therapy
The compound has significant value in therapeutic drug monitoring of acitretin treatment, facilitating:
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Assessment of patient compliance
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Optimization of dosing regimens
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Long-term monitoring of drug elimination
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Evaluation of safety during and after treatment discontinuation
Pregnancy Prevention Monitoring
Due to the teratogenic nature of retinoids, monitoring the elimination of acitretin and its metabolites, including 13-cis Acitretin-d3 O-β-D-Glucuronide, is critical for women of childbearing age. The extended half-life of the 13-cis metabolite necessitates prolonged contraception after treatment cessation. Although specific contraceptive recommendations cannot be definitively established based solely on the observed half-lives, monitoring metabolite clearance provides valuable information for clinical management .
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